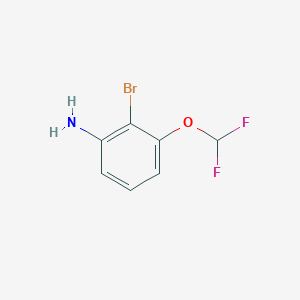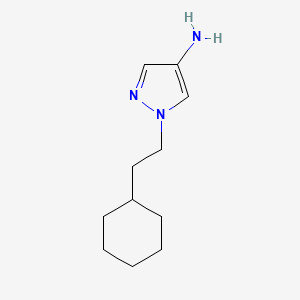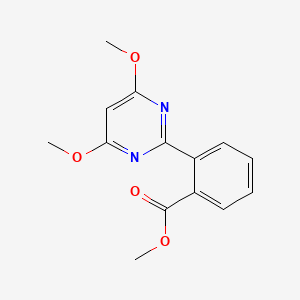
2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine is an organic compound with the molecular formula C23H31N. It is a derivative of acridine, characterized by the presence of two tert-butyl groups and two methyl groups attached to the acridine core. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine typically involves the Buchwald-Hartwig amination reaction. This method uses palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. The reaction conditions often include the use of a solvent such as toluene or dioxane, and a ligand to stabilize the palladium catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing continuous flow processes to enhance efficiency and safety .
化学反応の分析
Types of Reactions
2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acridine core, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce fully hydrogenated acridine compounds .
科学的研究の応用
2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用機序
The mechanism of action of 2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
- 2,7-Di-tert-butyl-9,9-dimethylxanthene
- 2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridin-10(9H)-ylbenzonitrile
Uniqueness
2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine is unique due to its specific substitution pattern on the acridine core, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in optoelectronics and as a precursor in organic synthesis .
特性
分子式 |
C23H31N |
|---|---|
分子量 |
321.5 g/mol |
IUPAC名 |
2,7-ditert-butyl-9,9-dimethyl-10H-acridine |
InChI |
InChI=1S/C23H31N/c1-21(2,3)15-9-11-19-17(13-15)23(7,8)18-14-16(22(4,5)6)10-12-20(18)24-19/h9-14,24H,1-8H3 |
InChIキー |
HBSAXNFOMGOADF-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)C(C)(C)C)NC3=C1C=C(C=C3)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B12080800.png)
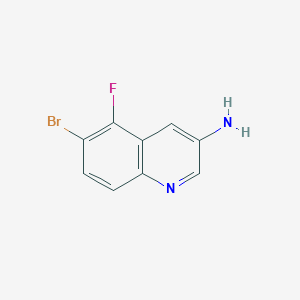

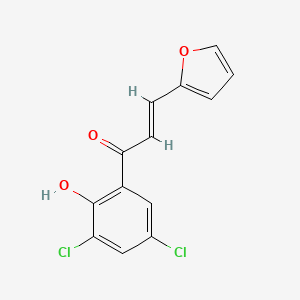
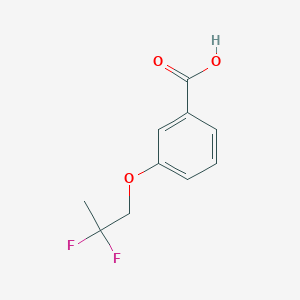

![Potassium;5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B12080833.png)
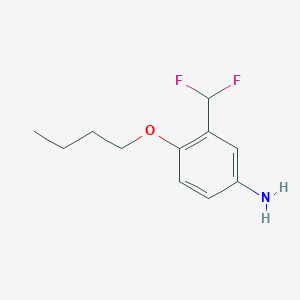
![Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12080837.png)
